
Cinnamtannin A2: A Technical Guide to its
Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cinnamtannin A2

Cat. No.: B1257778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological studies specifically on Cinnamtannin A2 are not available in

the public domain. The information presented in this guide is primarily based on studies of

structurally related proanthocyanidin oligomers and proanthocyanidin-rich extracts, particularly

from grape seed. While this data provides a valuable preliminary safety assessment, it should

be interpreted with caution as the toxicological profile of Cinnamtannin A2 may differ.

Introduction
Cinnamtannin A2 is a tetrameric A-type proanthocyanidin found in various plants, including

cinnamon.[1] It is composed of four (−)-epicatechin units.[2] Proanthocyanidins, as a class of

polyphenolic compounds, are known for their antioxidant and various health-promoting

properties.[1][3] Recent research has highlighted the potential therapeutic benefits of

Cinnamtannin A2, including its role in enhancing insulin secretion and attenuating skeletal

muscle wasting.[2][4] As interest in this compound grows within the research and drug

development sectors, a thorough understanding of its safety and toxicity profile is crucial.

This technical guide provides a comprehensive overview of the available safety and toxicity

data relevant to Cinnamtannin A2. Due to the absence of direct studies, this guide

synthesizes data from research on proanthocyanidin-rich extracts and related oligomers to

build a foundational safety profile.
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General Safety and Handling
Material Safety Data Sheets (MSDS) for Cinnamtannin A2 provide initial guidance on its

handling and potential hazards.

GHS Hazard Statements:

Harmful if swallowed.[2]

Very toxic to aquatic life with long lasting effects.[2]

Handling Precautions:

Avoid inhalation, and contact with eyes and skin.[2]

Use in a well-ventilated area.[2]

Standard personal protective equipment (gloves, safety goggles) is recommended.[2]

Storage:

Store in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2]

Recommended storage temperature is -20°C.

Toxicological Data (from Structurally Related
Compounds)
The following tables summarize quantitative toxicological data from studies on

proanthocyanidin-rich extracts, primarily from grape seed. It is important to reiterate that these

extracts contain a mixture of proanthocyanidins and are not pure Cinnamtannin A2.

Acute Oral Toxicity
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Test Substance Animal Model
LD50 (Lethal Dose,
50%)

Reference

Proanthocyanidin-rich

extract from grape

seeds

Fischer 344 rats > 4 g/kg body weight [5][6]

Procyanidin-rich

extract from grape

skins and seeds

Wistar rats > 5 g/kg body weight [7]

Subchronic Oral Toxicity

Test
Substance

Animal Model Duration

NOAEL (No-
Observed-
Adverse-Effect
Level)

Reference

Proanthocyanidin

-rich extract from

grape seeds

Fischer 344 rats 90 days

1410 mg/kg body

weight/day

(males), 1501

mg/kg body

weight/day

(females)

[5][6]

Genotoxicity
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Test
Substance

Assay
Cell Line /
Organism

Results Reference

Proanthocyanidin

-rich extract from

grape seeds

Reverse

Mutation Test

(Ames test)

Salmonella

typhimurium
Non-mutagenic [5][6]

Proanthocyanidin

-rich extract from

grape seeds

Chromosomal

Aberration Test

Chinese Hamster

Lung (CHL) cells

No evidence of

mutagenicity
[5]

Proanthocyanidin

-rich extract from

grape seeds

Micronucleus

Test
ddY mice

No evidence of

mutagenicity
[5]

Procyanidin-rich

extract from

grape skins and

seeds

Bacterial

Reverse

Mutation Test

Salmonella

typhimurium

Weakly

mutagenic at 5

mg/plate

[7]

Procyanidin-rich

extract from

grape skins and

seeds

Micronucleus

Test
Wistar rats

No increase in

micronucleated

erythrocytes up

to 2000 mg/kg

[7]

Cytotoxicity
Studies on proanthocyanidins have shown varied cytotoxic effects, which appear to be

dependent on the cell type and concentration. Some studies indicate a selective cytotoxicity

towards cancer cells with minimal impact on normal cells.[1] For instance, a study on

Cinnamtannin B-1, a trimeric proanthocyanidin, demonstrated a dose- and time-dependent

reduction in the viability of colon cancer cells with minimal cytotoxicity to normal colon cells.[8]

However, at higher concentrations, pro-oxidant effects leading to cytotoxicity have been

observed in cardiomyocytes.

Experimental Protocols (from Studies on
Proanthocyanidin Extracts)
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Acute Oral Toxicity Study
Test Substance: Proanthocyanidin-rich extract from grape seeds.

Animal Model: Fischer 344 rats.

Methodology: The extract was administered orally to fasted rats at doses of 2 g/kg and 4

g/kg body weight. The animals were observed for clinical signs of toxicity and mortality for 14

days. Body weight was recorded periodically.[5]

Workflow:

Fasted Fischer 344 Rats Oral Administration of Grape Seed Extract (2g/kg or 4g/kg)

Observation for 14 Days (Clinical Signs, Mortality)

Body Weight Measurement

Data Analysis

Click to download full resolution via product page

Workflow for Acute Oral Toxicity Study.

90-Day Subchronic Oral Toxicity Study
Test Substance: Proanthocyanidin-rich extract from grape seeds (GSE).

Animal Model: Fischer 344 rats.

Methodology: GSE was mixed into the diet at concentrations of 0.02%, 0.2%, and 2% (w/w)

and fed to rats for 90 days. The control group received the basal diet. Observations included

clinical signs, body weight, food and water consumption, hematology, blood chemistry, and

urinalysis. At the end of the study, a complete necropsy and histopathological examination of

organs were performed.[5]

Workflow:
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Fischer 344 Rats Dietary Administration of GSE (0.02%, 0.2%, 2%) for 90 Days

In-life Observations (Clinical Signs, Body Weight, Food/Water Intake)

Terminal Procedures (Hematology, Blood Chemistry, Urinalysis)

Necropsy and Histopathology

Data Analysis and NOAEL Determination

Click to download full resolution via product page

Genotoxicity Assays
Reverse Mutation Test (Ames Test):

Test Substance: Proanthocyanidin-rich extract from grape seeds.

Organism:Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and

Escherichia coli WP2 uvrA.

Methodology: The extract was tested with and without metabolic activation (S9 mix) using

the pre-incubation method. The number of revertant colonies was counted to assess

mutagenic potential. [5]* Chromosomal Aberration Test:

Test Substance: Proanthocyanidin-rich extract from grape seeds.

Cell Line: Chinese Hamster Lung (CHL) cells.

Methodology: Cells were exposed to the extract for short periods with and without

metabolic activation, and for a longer period without metabolic activation. Metaphase

spreads were prepared and analyzed for chromosomal aberrations. [5]* Micronucleus

Test:

Test Substance: Proanthocyanidin-rich extract from grape seeds.
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Animal Model: ddY mice.

Methodology: The extract was administered orally to mice. Bone marrow cells were

collected at 24, 48, and 72 hours after administration. The frequency of micronucleated

polychromatic erythrocytes was determined. [5]

Potential Mechanisms of Action and Signaling
Pathways
While direct toxicological pathways for Cinnamtannin A2 are unknown, studies on its

bioactivity provide insights into the signaling pathways it modulates. These pathways could

potentially be involved in adverse effects at high concentrations.

PI3K/Akt/mTOR Pathway in Skeletal Muscle
In a study investigating the effect of Cinnamtannin A2 on disuse muscle atrophy, it was found

to activate the PI3K/Akt/mTOR signaling pathway, which is crucial for protein synthesis and

muscle hypertrophy. [2]At the same time, it inhibited the catabolic FoxO pathway. [2]While

beneficial in this context, dysregulation of the PI3K/Akt/mTOR pathway is implicated in various

pathologies.
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Cinnamtannin A2's modulation of the PI3K/Akt/mTOR pathway.

Insulin Signaling Pathway
Cinnamtannin A2 has been shown to increase the secretion of insulin and glucagon-like

peptide-1 (GLP-1). [4]It also promotes the phosphorylation of the insulin receptor (IR) and

insulin receptor substrate-1 (IRS-1), key components of the insulin signaling pathway. [4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1257778?utm_src=pdf-body-img
https://www.benchchem.com/product/b1257778?utm_src=pdf-body
https://www.benchchem.com/product/b1257778?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23563558/
https://pubmed.ncbi.nlm.nih.gov/23563558/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cinnamtannin A2

GLP-1 Secretion

Increases

Insulin Secretion

Increases

Insulin Receptor (IR)

Activates

IRS-1

Phosphorylates

Downstream Signaling
(Glucose Uptake)

Activates

Click to download full resolution via product page

Cinnamtannin A2's influence on the insulin signaling pathway.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
Specific ADME data for Cinnamtannin A2 is not available. However, studies on

proanthocyanidin oligomers suggest that their bioavailability is generally low and decreases

with an increasing degree of polymerization. [9]It is believed that larger oligomers like tetramers

may not be readily absorbed in the small intestine and could be metabolized by the gut

microbiota in the colon. [10]
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Conclusion and Future Directions
The available data, primarily from studies on proanthocyanidin-rich extracts, suggests a low

order of acute and subchronic oral toxicity for compounds structurally related to Cinnamtannin
A2. Genotoxicity assays on these extracts have also been largely negative. However, the

complete absence of toxicological studies on pure Cinnamtannin A2 represents a significant

data gap.

For drug development professionals, it is imperative to conduct a full battery of toxicological

tests on Cinnamtannin A2 to establish its safety profile definitively. This should include studies

on acute, subchronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and

reproductive and developmental toxicity. Furthermore, a thorough investigation of its ADME

properties is essential for understanding its pharmacokinetic and potential toxicokinetic

behavior.

Researchers and scientists should be mindful of the potential for dose-dependent effects, as

indicated by in vitro cytotoxicity studies on related compounds. While Cinnamtannin A2 shows

promise in various therapeutic areas, a comprehensive safety assessment is a prerequisite for

its advancement as a potential drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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